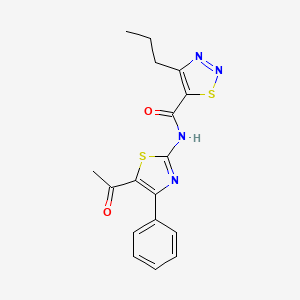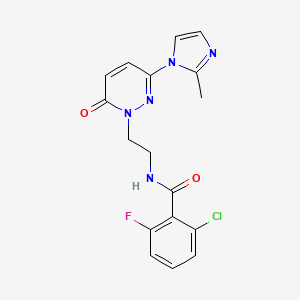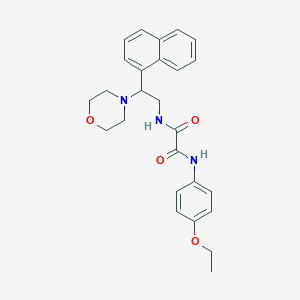
3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzothiazole ring, which is a heterocyclic compound. This is a type of organic compound that contains a benzene ring fused to a thiazole ring . It also contains a benzenesulfonamide group, which is an organic compound that includes a benzene ring bonded to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzenesulfonamide functional groups . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzothiazole and benzenesulfonamide groups . These groups may undergo various chemical reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups . For example, sulfonamides typically have high melting points and are generally soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
DNA Gyrase B Inhibition
DNA gyrase B (GyrB) is an essential bacterial enzyme involved in DNA replication and repair. Inhibition of GyrB disrupts bacterial growth and survival. Research has shown that 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide derivatives act as inhibitors of bacterial DNA gyrase B . These compounds stabilize molecular complexes by interacting with specific amino acids within the enzyme’s binding pocket. Notably, some newly synthesized derivatives exhibit significant inhibitory activity, making them promising candidates for antimicrobial drug development.
Casein Kinase 2 (CK2) and GSK3β Inhibition
Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are kinases responsible for phosphorylating the tumor suppressor protein PTEN. Inhibition of both kinases simultaneously prevents PTEN deactivation more efficiently. While not directly related to the compound’s name, this information highlights the potential for multitargeted kinase inhibition using similar chemical scaffolds .
Antimicrobial and Antifungal Activity
Fused benzoseleno-phenopyrimidine systems, obtained by reacting 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile, have been tested for antimicrobial and antifungal activity. Although this specific compound is not mentioned, it underscores the broader potential of related structures in combating microbial infections .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-7-6-8-15(13-14)23-28(25,26)16-9-2-1-3-10-16/h1-3,6-10,13,23H,4-5,11-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRFEGWIFNCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2698212.png)
![2,2-Dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2698214.png)
![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)





![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)
![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)
